5-(2,4-Dichloro-phenyl)-4H-[1,2,4]triazole-3-thiol
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Overview
Description
5-(2,4-Dichloro-phenyl)-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the 1,2,4-triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dichloro-phenyl)-4H-[1,2,4]triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichlorobenzonitrile with thiosemicarbazide in the presence of a base, such as sodium hydroxide, followed by cyclization to form the triazole ring . The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Dichloro-phenyl)-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like sodium methoxide or ammonia can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can produce various substituted phenyl derivatives .
Scientific Research Applications
5-(2,4-Dichloro-phenyl)-4H-[1,2,4]triazole-3-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used as a corrosion inhibitor for metals, protecting them from acid corrosion.
Mechanism of Action
The mechanism of action of 5-(2,4-Dichloro-phenyl)-4H-[1,2,4]triazole-3-thiol involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as cytochrome P450, which are involved in drug metabolism and detoxification.
Antimicrobial Activity: It disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.
Anticancer Activity: The compound interferes with DNA synthesis and repair mechanisms in cancer cells, inhibiting their growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1H-1,2,4-triazole-3-thiol: Similar in structure but lacks the dichloro substitution on the phenyl ring.
2-(2-(2-((5-(1-(4-chlorophenoxy)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)thiazol-4-yl)acetic acid: Contains additional functional groups and exhibits different biological activities.
Uniqueness
5-(2,4-Dichloro-phenyl)-4H-[1,2,4]triazole-3-thiol is unique due to its dichloro substitution, which enhances its biological activity and makes it a versatile compound for various applications. The presence of both sulfur and nitrogen atoms in the triazole ring also contributes to its diverse reactivity and functionality .
Properties
IUPAC Name |
5-(2,4-dichlorophenyl)-1,2-dihydro-1,2,4-triazole-3-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N3S/c9-4-1-2-5(6(10)3-4)7-11-8(14)13-12-7/h1-3H,(H2,11,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLULSOSPSQTAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NC(=S)NN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351122 |
Source
|
Record name | 5-(2,4-Dichloro-phenyl)-4H-[1,2,4]triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26028-68-2 |
Source
|
Record name | 5-(2,4-Dichloro-phenyl)-4H-[1,2,4]triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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